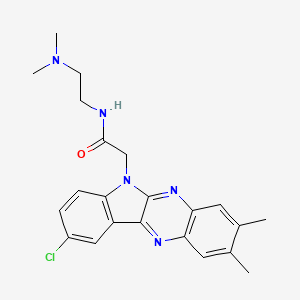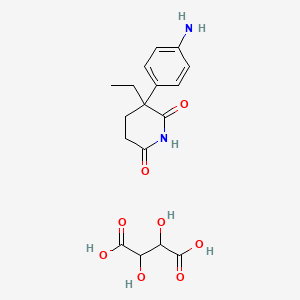
Ribocil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リボシルは、細菌リボフラビンリボスイッチの高選択性化学修飾因子として機能する合成小分子です。これは、グラム陰性菌、特に大腸菌におけるリボフラビン生合成経路を標的とした表現型スクリーニングによって同定されました。 リボシルは、天然のリガンドであるフラビンモノヌクレオチド(FMN)を模倣し、リボスイッチを介した遺伝子発現を阻害することにより、細菌の増殖を抑制します .
作用機序
リボシルは、mRNAの5'非翻訳領域にあるFMNリボスイッチに結合することでその効果を発揮します。この結合は、リボスイッチの構造変化を引き起こし、ribB遺伝子の発現を抑制し、リボフラビン生合成を阻害します。 リボシルの分子標的はFMNリボスイッチアプタマーであり、関連する経路はリボフラビン生合成経路です .
類似化合物:
フラビンモノヌクレオチド(FMN): FMNリボスイッチの天然のリガンドであり、リボシルと構造的に似ていますが、結合特性が異なります
リボシル-B: リボシルの類似体であり、優れた微生物活性とFMNリボスイッチへの結合親和性を持っています
リボシル-C: 別の類似体であり、異なる化学的特性と生物学的活性を持っています.
リボシルの独自性: リボシルは、天然のリガンドであるFMNを選択的に模倣し、リボスイッチを介した遺伝子発現を阻害する能力においてユニークです。 FMNとの構造的な違いと強力な抗菌活性により、リボスイッチの研究と新しい抗生物質の開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
Ribocil functions by mimicking the natural ligand, flavin mononucleotide, and binding to the FMN riboswitch. This interaction inhibits the riboswitch-mediated gene expression essential for riboflavin biosynthesis. This compound specifically interacts with the FMN riboswitch aptamer domain, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis . The primary biomolecules this compound interacts with include the FMN riboswitch RNA and the ribB gene product .
Cellular Effects
This compound exerts its effects on bacterial cells by inhibiting the biosynthesis of riboflavin, an essential vitamin for bacterial growth and metabolism. This inhibition leads to a decrease in the levels of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide within the cell . Consequently, this compound disrupts cellular processes dependent on these cofactors, including cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound binds to the FMN riboswitch with high specificity and affinity. This binding induces a conformational change in the riboswitch, preventing the transcription of downstream genes involved in riboflavin biosynthesis . This compound’s mechanism of action involves competitive inhibition, where it competes with flavin mononucleotide for binding to the riboswitch .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its inhibitory effects over time. Studies have demonstrated that this compound remains stable and effective in inhibiting bacterial growth over extended periods . Resistance can develop through mutations in the FMN riboswitch, which may reduce this compound’s binding affinity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits bacterial growth without significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed . The therapeutic window for this compound is thus critical for its effective use as an antibacterial agent.
Metabolic Pathways
This compound is involved in the metabolic pathway of riboflavin biosynthesis. By inhibiting the FMN riboswitch, this compound disrupts the production of riboflavin and its derivatives, flavin mononucleotide and flavin adenine dinucleotide . This inhibition affects the overall metabolic flux and reduces the availability of these essential cofactors for various enzymatic reactions .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, this compound localizes to the cytoplasm, where it interacts with the FMN riboswitch . The distribution of this compound within the cell is influenced by its chemical properties and the presence of specific transporters or binding proteins .
Subcellular Localization
This compound predominantly localizes in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the FMN riboswitch . The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to the riboswitch to effectively inhibit riboflavin biosynthesis .
準備方法
合成経路と反応条件: リボシルは、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には通常、目的の生成物を得るために、制御された条件下でさまざまな有機試薬と触媒を使用することが含まれます。 合成経路と反応条件に関する具体的な詳細は、専売特許であり、公表されていません .
工業生産方法: リボシルの工業生産には、ラボでの合成を大規模にスケールアップし、最終生成物の均一性と純度を確保することが含まれます。 このプロセスには、工業規格を満たすための反応条件の最適化、精製工程、品質管理対策が含まれます .
化学反応の分析
反応の種類: リボシルは、次のようないくつかの種類の化学反応を起こします。
酸化: リボシルは、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、リボシルの官能基を修飾し、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな有機溶媒が含まれます。 温度、pH、反応時間などの反応条件は、目的の結果を得るために慎重に制御されます .
主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つリボシルのさまざまな類似体が含まれます。 これらの類似体は、多くの場合、その潜在的な生物学的活性と治療用途について研究されています .
4. 科学研究への応用
リボシルは、次のような幅広い科学研究への応用を持っています。
科学的研究の応用
Ribocil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study riboswitch-mediated gene regulation and to develop new chemical probes targeting RNA structures
Biology: In biological research, this compound is used to investigate the role of riboswitches in bacterial metabolism and gene expression
Medicine: this compound’s ability to inhibit bacterial growth makes it a potential candidate for the development of new antibiotics, particularly against multi-drug resistant bacteria
Industry: this compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms
類似化合物との比較
Flavin Mononucleotide (FMN): The natural ligand for the FMN riboswitch, structurally similar to Ribocil but with different binding properties
This compound-B: An analog of this compound with superior microbiological activity and binding affinity to the FMN riboswitch
This compound-C: Another analog with distinct chemical properties and biological activities.
Uniqueness of this compound: this compound is unique in its ability to selectively mimic the natural ligand FMN and inhibit riboswitch-mediated gene expression. Its structural distinctiveness from FMN and its potent antibacterial activity make it a valuable tool in the study of riboswitches and the development of new antibiotics .
特性
IUPAC Name |
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)





![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)
